REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=N)[CH2:5][C:6]([OH:9])([CH3:8])[CH3:7])[CH3:2]>C(O)C>[CH2:1]([O:3][C:4]([O:9][CH2:6][CH3:5])([O:3][CH2:1][CH3:2])[CH2:5][C:6]([CH3:8])([OH:9])[CH3:7])[CH3:2]
|
Name
|
|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C)(C)O)=N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated to dryness under vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C)(O)C)(OCC)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |